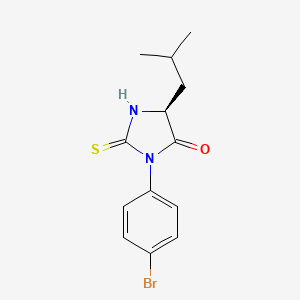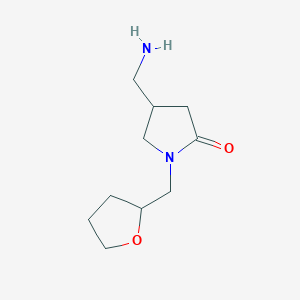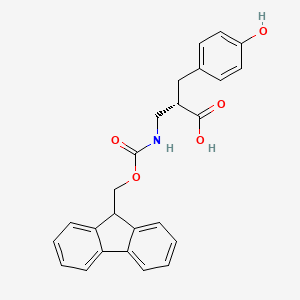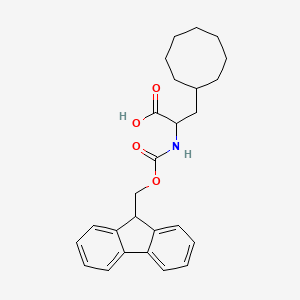
(5S)-3-(4-Bromophenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one is a chiral compound with a unique structure that includes a bromophenyl group, an isobutyl side chain, and a thioxoimidazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one typically involves the following steps:
Formation of the Thioxoimidazolidinone Core: This can be achieved by reacting an appropriate isocyanate with a thiourea derivative under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromophenyl halide reacts with the thioxoimidazolidinone intermediate.
Addition of the Isobutyl Side Chain: The isobutyl group can be added through an alkylation reaction, using an isobutyl halide and a strong base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxoimidazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are often employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its unique structure may allow it to act as a pharmacophore in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which (S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thioxoimidazolidinone core can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
(S)-3-(4-Chlorophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one: Similar structure but with a chlorine atom instead of bromine.
(S)-3-(4-Methylphenyl)-5-isobutyl-2-thioxoimidazolidin-4-one: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in (S)-3-(4-Bromophenyl)-5-isobutyl-2-thioxoimidazolidin-4-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from its analogs with different substituents.
Propriétés
Numéro CAS |
61357-82-2 |
|---|---|
Formule moléculaire |
C13H15BrN2OS |
Poids moléculaire |
327.24 g/mol |
Nom IUPAC |
(5S)-3-(4-bromophenyl)-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H15BrN2OS/c1-8(2)7-11-12(17)16(13(18)15-11)10-5-3-9(14)4-6-10/h3-6,8,11H,7H2,1-2H3,(H,15,18)/t11-/m0/s1 |
Clé InChI |
PKRQVCPZDYKDKG-NSHDSACASA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br |
SMILES canonique |
CC(C)CC1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12948802.png)





![2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol](/img/structure/B12948821.png)

![3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12948830.png)



![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)

